molecular formula C5H8N4O2 B097412 2-Amino-4,6-dimethoxy-1,3,5-triazine CAS No. 16370-63-1

2-Amino-4,6-dimethoxy-1,3,5-triazine

Cat. No. B097412
CAS RN: 16370-63-1
M. Wt: 156.14 g/mol
InChI Key: KVHFZZUPCXCRIX-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxy-1,3,5-triazine is an important chemical intermediate with a variety of applications, including its use in the synthesis of herbicides such as cinosulfuron . It is a derivative of the triazine class, which is characterized by a ring containing three nitrogen atoms and three carbon atoms. The presence of amino and methoxy groups on the triazine ring influences its reactivity and physical properties, making it a versatile compound in organic synthesis.

Synthesis Analysis

The synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine has been achieved through different methods. One approach involves the use of cyanuric chloride, ammoniacal liquor, and sodium hydroxide, resulting in an average yield of 86% and a purity of 97% . Another method described the synthesis of related triazine derivatives using a one-pot method in methanol, which yielded products with high purity as confirmed by spectral data and elemental analyses . Additionally, a practical method for synthesizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, a closely related compound, was developed using dimethylamine-functionalized silica gel in ethanol .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine derivatives has been studied using various spectroscopic techniques, including X-ray crystallography, IR, NMR, and UV-Vis spectroscopy . The B3LYP/6-311G(d,p) calculated molecular structures correlate well with the geometrical parameters obtained from X-ray analyses . The molecular orbital energy levels and the stabilization energies due to electron delocalization have been analyzed using NBO analyses .

Chemical Reactions Analysis

2-Amino-4,6-dimethoxy-1,3,5-triazine participates in various chemical reactions due to its reactive amino and methoxy groups. For instance, it can undergo cyclocondensation reactions to form novel compounds with potential antiproliferative activity against human cancer cell lines . It also reacts with secondary amines to afford 2,4-diamino-s-triazines, which can lead to the formation of polyheterocyclic systems with potential bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine derivatives have been characterized through spectroscopic properties. The IR vibrational frequencies show good correlations with experimental data, and the electronic spectra exhibit red shifts compared to calculations due to solvent effects . The NMR chemical shifts have been calculated using the GIAO method, providing insights into the electronic environment of the molecule . The compound's solubility, melting point, and stability can be inferred from its structure and substituents, although specific values are not provided in the abstracts.

Scientific Research Applications

Synthesis of Derivatives

  • 2-Amino-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of various chemical derivatives. For instance, it is involved in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, leading to the formation of 2-oxazolines in excellent yield at room temperature (Bandgar & Pandit, 2003). Additionally, it plays a role in the synthesis of the paddy rice herbicide cinosulfuron (Hu Jian-zhou, 2009).

Photochemical Reactions

  • This compound is also significant in photochemical reactions. For example, it produces 2-cyclohexylamino-4,6-dimethoxy-1,3,5-triazine upon irradiation in cyclohexane and reacts with ketones to form derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine (Kayama et al., 1975).

Novel Coupled Polyheterocyclic Systems

  • The reaction of 2,5-dimethoxytetrahydrofuran with 4,6-disubstituted 2-amino-1,3,5-triazines has been explored to obtain novel coupled polyheterocyclic systems with potential bioactivity (Chesnyuk et al., 2008).

Antioxidant Activity in Elastomers

  • Derivatives of 2-amino-4,6-dimethoxy-1,3,5-triazine, specifically 2-amino-4,6-dimercapto-1,3,5-triazine, have shown high antioxidant activity in natural rubber, influencing the retention of viscosity and the destruction index in elastomers (Giurginca et al., 1992).

Organometallic Reactions

  • It is used in organometallic reactions, where 2-chloro-4,6-dimethoxy-1,3,5-triazine reacts with various organometallic reagents to form new C–C bonds on the heteroaromatic ring, leading to 2-alkyl-4,6-dimethoxy-1,3,5-triazines (Samaritani et al., 2005).

Monoamine Oxidase Inhibitory Activity

  • In the field of biochemistry, it has been used in the synthesis and preliminary biological evaluation of 1,3,5-triazine amino acid derivatives to study their monoamine oxidase inhibitors, with some compounds showing notable inhibition activity (Khattab et al., 2015).

Safety And Hazards

The safety information for 2-Amino-4,6-dimethoxy-1,3,5-triazine includes a GHS07 pictogram and a warning signal word . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4,6-dimethoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHFZZUPCXCRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274836
Record name 2-amino-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethoxy-1,3,5-triazine

CAS RN

16370-63-1
Record name 16370-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.1 g (0.059 mole) of 2,4,6-trimethoxy-1,3,5-triazine and water (100 mL) was stirred at 25° C. while 110 mL of 28% aqueous ammonia was added. The mixture was held at 48-51° C. for two hours before it was cooled to 25° C. and the insoluble white crystals were removed. The product was washed with water and dried to give 7.84 g (86%), mp 218-221° C. 1H NMR (DMSO-d): 3.81 (s, 6H); 7.38 (s, 2H). 13C NMR (DMSO-d6): 53.9, 169.0, 171.9.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Kayama, H Shizuka, S Sekiguchi… - Bulletin of the Chemical …, 1975 - journal.csj.jp
2-Azido-4,6-dimethoxy-1,3,5-triazine (1) produced 2-cyclohexylamino-4,6-dimethoxy-1,3,5-triazine as the sole major product upon irradiation at 254 nm in cyclohexane by the …
Number of citations: 18 www.journal.csj.jp
K Fujinuma, Y Hashida, K Matsui - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
2-Azido-4,6-dimethoxy-1,3,5-triazine (1a) gave an adduct with pyridine in a molar ratio of 1 : 1. On the contrary, 2-azido-4,6-bis(dimethylamino)-1,3,5-triazine (1b) did not react with …
Number of citations: 1 www.journal.csj.jp
E Vulliet, C Emmelin… - Journal of agricultural …, 2002 - ACS Publications
To elucidate the photochemical behavior of two sulfonylureas (cinosulfuron and triasulfuron) for which the chemical formulas are relatively close, their photodegradation was studied in …
Number of citations: 41 pubs.acs.org
A Karkhut, S Polovkovych, V Novikov - Chemistry, 2018 - researchgate.net
1 The reaction of azo-bis-cyanuric chloride as strong electrophilic aza-dienophile in Diels-Alder cycloaddition with a number of dienes of different nucleophilicity, namely 2, 3-…
Number of citations: 1 www.researchgate.net
Z Ruan, S Zhou, S Jiang, L Sun, Y Zhai, Y Wang… - Bioresource …, 2013 - Elsevier
A novel bacterial strain LAM0713 was isolated from a methanogenic bacterial complexes and identified as Kurthia sp. based on morphological, cultural, physio-biochemical …
Number of citations: 49 www.sciencedirect.com
J Yuan, Z Zhou - PESTICIDES-SHENYANG-, 2006
Number of citations: 0

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